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Compound of Interest

Compound Name: Picolinohydrazide

Cat. No.: B126095

The following guide provides a comparative analysis of the structure-activity relationships
(SAR) of picolinohydrazide derivatives, focusing on their potential as antimicrobial and
anticancer agents. This document is intended for researchers, scientists, and professionals in
the field of drug development.

Unveiling the Therapeutic Potential of
Picolinohydrazides

Picolinohydrazide, a derivative of picolinic acid, serves as a versatile scaffold in medicinal
chemistry. Its derivatives have garnered significant attention due to their broad spectrum of
biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The
core structure, consisting of a pyridine ring linked to a hydrazide moiety, allows for diverse
structural modifications. These modifications significantly influence the compound's
physicochemical properties and, consequently, its biological efficacy and target interaction.

The structure-activity relationship (SAR) of these derivatives reveals that the introduction of
different functional groups can enhance their electronic properties, lipophilicity, and receptor-
binding affinities. For instance, the presence of electron-withdrawing groups (EWGS) or
electron-donating groups (EDGSs) on the aromatic rings can modulate the compound's activity.

Comparative Analysis of Biological Activity
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The biological activity of picolinohydrazide derivatives is profoundly influenced by the nature
and position of substituents. The following tables summarize quantitative data from various
studies, highlighting the impact of these structural modifications.

Anticancer Activity

Picolinamide derivatives, closely related to picolinohydrazides, have been investigated as
potent anticancer agents, particularly as VEGFR-2 inhibitors.

Table 1: Anticancer Activity of Picolinamide Derivatives as VEGFR-2 Inhibitors[1]

Compound ID Modifications IC50 (nM) against VEGFR-2

Picolinamide with a thiourea
7h linker connected to a 4- 87

chlorophenyl group.

Picolinamide with a urea linker
9a connected to a 4- 27

phenoxyphenyl group.

Picolinamide with a urea linker

connected to a 3-

9l . 94
trifluoromethyl-4-chlorophenyl
group.

Sorafenib Reference Drug 180

The SAR study of these compounds indicated that the urea and thiourea moieties play a crucial
role in their inhibitory activity. Compound 9a, with a urea linker and a 4-phenoxyphenyl group,
demonstrated the most potent inhibition of VEGFR-2, being significantly more active than the
reference drug Sorafenib[1]. Further screening of these potent compounds against various
human cancer cell lines, such as Panc-1 (pancreatic), OVCAR-3 (ovarian), HT29 (colon), and
786-0 (renal), showed significant cell death, with compound 7h being particularly effective
across most cell lines[1].

Antimicrobial Activity
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The antimicrobial potential of picolinohydrazide derivatives is often enhanced by the
introduction of specific substituents. Studies on related hydrazone derivatives provide insights
into the structural requirements for potent antimicrobial action.

Table 2: Antimicrobial Activity of Pyrazole Hydrazone Derivatives[2]

Minimum Inhibitory
Compound ID Modifications Concentration (MIC,

Hg/mL)

E. coli (Gram-negative)

Pyrazole hydrazone with a 4-
3 0.25
chlorophenyl group.

Ciprofloxacin Reference Drug 0.5

S. epidermidis (Gram-positive)

Pyrazole hydrazone with a 4-
4 _ 0.25
nitrophenyl group.

Ciprofloxacin Reference Drug 4

A. niger (Fungus)

Pyrazole hydrazone with a 4-

methoxyphenyl group.

Clotrimazole Reference Drug 1

The data suggests that the presence of a 4-chlorophenyl group in compound 3 leads to
excellent activity against E. coli, surpassing the standard drug Ciprofloxacin[2]. Similarly, the 4-
nitrophenyl substitution in compound 4 resulted in high potency against S. epidermidis[2]. For
antifungal activity, a 4-methoxyphenyl group as seen in compound 2 was found to be effective
against A. niger[2]. These findings underscore the importance of the nature of the substituent
on the phenyl ring of the hydrazone moiety in determining the antimicrobial spectrum and
potency.

Structure-Activity Relationship (SAR) Insights
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The collective data from various studies on picolinohydrazide and related derivatives allows
for the formulation of general SAR principles. The biological activity is a function of the interplay
between the picolino core, the hydrazide linker, and the terminal substituent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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